1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazolo[3,4-d]pyrimidinone core, which is known for its potential biological activities
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher efficiency, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The morpholino-oxoethyl side chain can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the morpholino-oxoethyl side chain contribute to its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one include other pyrazolo[3,4-d]pyrimidinone derivatives with different substituents. These compounds may share similar core structures but differ in their side chains or functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3/c18-12-1-3-13(4-2-12)23-16-14(9-20-23)17(25)22(11-19-16)10-15(24)21-5-7-26-8-6-21/h1-4,9,11H,5-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZOGPRAORXWNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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